molecular formula C8H6BrNO B1292834 3-Bromo-5-methoxybenzonitrile CAS No. 867366-91-4

3-Bromo-5-methoxybenzonitrile

Cat. No. B1292834
M. Wt: 212.04 g/mol
InChI Key: NNWRYZGZCCTKQW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzonitrile is a chemical compound that is part of a broader class of organic molecules known as benzonitriles. These compounds are characterized by a benzene ring bonded to a nitrile group (—C≡N). The presence of bromo and methoxy substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-5-methoxybenzonitrile has been explored in various studies. For instance, an efficient synthesis route for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was developed using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the target compound in 56% overall yield . Another study reported the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involved multiple steps including methoxylation, bromination, and hydrolysis, achieving an overall yield of 67% . These studies demonstrate the feasibility of synthesizing bromo- and methoxy-substituted benzonitriles through various synthetic strategies.

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxybenzonitrile and related compounds has been investigated using spectroscopic methods and theoretical calculations. A study on 5-Bromo-2-methoxybenzonitrile (5B2MOBN) employed Density Functional Theory (DFT) to predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. The study also analyzed the FT-IR and FT-Raman spectra of the compound, providing insights into its vibrational properties .

Chemical Reactions Analysis

The reactivity of benzonitriles with various substituents has been the subject of several studies. For example, the reaction of 3,5-dinitrobenzonitrile with sodium methoxide in methanol was reinvestigated to understand the formation of Meisenheimer complexes and the final product, methoxy(3,5-dinitrophenyl)methanimine . Another study explored the reactions of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . These studies highlight the diverse reactivity of bromo- and methoxy-substituted benzonitriles in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-methoxybenzonitrile can be inferred from studies on similar compounds. For instance, the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions was examined, revealing its degradation pathways and the release of bromide ions . Additionally, the NLO properties of 5-Bromo-2-methoxybenzonitrile were calculated, indicating potential applications in frequency doubling and Second Harmonic Generation (SHG) . These studies provide valuable information on the stability, reactivity, and potential applications of bromo- and methoxy-substituted benzonitriles.

Scientific Research Applications

Spectroscopic and Nonlinear Optical Properties

  • Spectroscopic Studies: The compound 5-Bromo-2-methoxybenzonitrile, similar in structure to 3-Bromo-5-methoxybenzonitrile, has been analyzed using Density Functional Theory (DFT) to predict geometrical parameters and analyze FT-IR and FT-Raman spectra. These studies contribute to the understanding of the molecular structure and vibrational characteristics of similar compounds (Kumar & Raman, 2017).
  • Nonlinear Optical Applications: The same study on 5-Bromo-2-methoxybenzonitrile also revealed its potential in Nonlinear Optical (NLO) applications, particularly for frequency doubling and Second Harmonic Generation (SHG), which are significant in the field of photonics and telecommunications (Kumar & Raman, 2017).

Synthesis of Key Intermediates

  • Intermediate in Febuxostat Synthesis: The compound 5-Bromo-2-isobutoxybenzonitrile, structurally related to 3-Bromo-5-methoxybenzonitrile, was synthesized as a key intermediate for the production of Febuxostat, a medication used for gout treatment. The synthesis process offers a practical approach for industrial preparation due to its mild reaction conditions and cost-effectiveness (Meng, 2012).

Photodynamic Therapy in Cancer Treatment

  • Zinc Phthalocyanine Derivatives: A study introduced new zinc phthalocyanine derivatives substituted with groups containing a similar bromo-methoxybenzonitrile structure. These derivatives exhibit high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Development of Anti-Tumor Agents

  • Novel Anti-Tumor Compounds: A study synthesized novel 4-aminoquinazoline derivatives using a process involving 4-(3-Chloropropoxy)-3-methoxybenzonitrile. These compounds demonstrated inhibitory effects against Bcap-37 cell proliferation, suggesting their potential as anti-tumor agents (Li, 2015).

Environmental Impact and Herbicide Development

  • Phototransformation of Herbicides: Research on bromoxynil (a herbicide with a structure related to bromo-methoxybenzonitrile) explored its phototransformation mechanisms, which are crucial for understanding the environmental fate of such compounds (Bououden et al., 2018).
  • Efficient Herbicide Production: The synthesis and application of bromoxynil and ioxynil as herbicides were investigated, offering insights into more efficient and environmentally friendly production methods (Subbarayappa et al., 2010).

Antioxidant Activity

  • Bromophenols in Marine Algae: Studies on marine red algae revealed the isolation of bromophenols, compounds structurally similar to bromo-methoxybenzonitrile, which exhibited significant antioxidant activities. These findings suggest potential applications in food and pharmaceuticals as natural antioxidants (Li et al., 2011).

Safety And Hazards

“3-Bromo-5-methoxybenzonitrile” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRYZGZCCTKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648644
Record name 3-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxybenzonitrile

CAS RN

867366-91-4
Record name 3-Bromo-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium methoxide (2.02 g) was added to a stirred solution of 3-fluoro-5-bromobenzonitrile (5.0 g) in DMPU (20 ml) and stirred at RT for 2 h. The reaction was diluted with water and the resulting solid formed was filtered and washed with water, then dried in vacuo to give the subtitle compound (5.10 g).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Mori, G Stelitano, LR Chiarelli, G Cazzaniga… - Pharmaceuticals, 2021 - mdpi.com
Tuberculosis (TB) causes millions of deaths every year, ranking as one of the most dangerous infectious diseases worldwide. Because several pathogenic strains of Mycobacterium …
Number of citations: 19 www.mdpi.com
B Cheng, G Zhu, L Meng, G Wu, Q Chen… - European Journal of …, 2022 - Elsevier
… As shown in Scheme 2, aryl boronate 5a was prepared from commercially available 3-bromo-5-methoxybenzonitrile 4 and bis(pinacolato)diboron via Pd-catalyzed boration reaction [26]…
Number of citations: 4 www.sciencedirect.com
LM Zhao, S Wang, C Pannecouque, E De Clercq… - European Journal of …, 2022 - Elsevier
… The demethylation reaction of commercially available 3-bromo-5-methoxybenzonitrile (5) was conducted by being treated with BBr 3 in DCM at 40 C for 12 h to give 3-Br-5-…
Number of citations: 5 www.sciencedirect.com
CW Liskey - 2013 - search.proquest.com
A method to conduct the one-pot, meta cyanation of arenes by iridium-catalyzed CH borylation and copper-mediated cyanation of the resulting arylboronate esters is described in …
Number of citations: 2 search.proquest.com

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